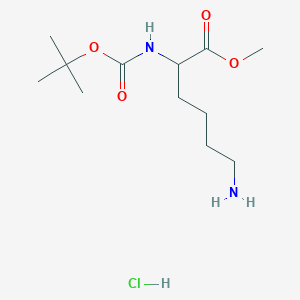![molecular formula C8H4Br2N2O B13657730 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at the 4 and 6 positions and an aldehyde group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce bromine atoms at the desired positions. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3 position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring safety measures for handling bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and suitable ligands for cross-coupling reactions.
Major Products: The major products formed depend on the specific reactions. For example, substitution with an amine would yield a 4,6-diaminopyrazolo[1,5-a]pyridine derivative, while oxidation of the aldehyde would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Biological Studies: It can be used as a probe or intermediate in the synthesis of biologically active molecules for studying cellular pathways and mechanisms.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications
Wirkmechanismus
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as kinases. The bromine atoms and aldehyde group can form covalent or non-covalent interactions with target proteins, affecting their function and activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4,6-Dichloropyrazolo[1,5-a]pyridine-3-carbaldehyde: Similar structure but with chlorine atoms instead of bromine.
4,6-Dibromo-1H-pyrazolo[3,4-b]pyridine: A related compound with a different substitution pattern on the pyrazolo[1,5-a]pyridine core.
Uniqueness: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C8H4Br2N2O |
|---|---|
Molekulargewicht |
303.94 g/mol |
IUPAC-Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-4H |
InChI-Schlüssel |
VAZORCXWWSSQMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NN2C=C1Br)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
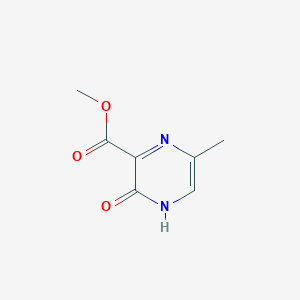
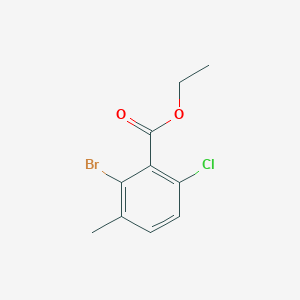
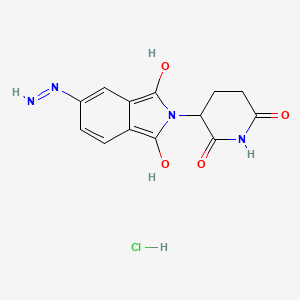
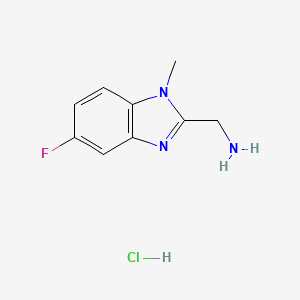
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
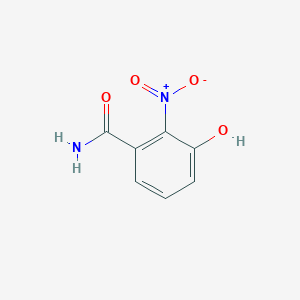


![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)

